molecular formula C22H26N2O4S B14979596 N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide

N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide

Cat. No.: B14979596
M. Wt: 414.5 g/mol
InChI Key: ZTCGHYAVFYQTIA-UHFFFAOYSA-N
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Description

The compound N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is a sulfonamide-functionalized pyrrole derivative bearing a furan-2-carboxamide substituent and alkyl side chains. Its structure features:

  • A pyrrole core substituted with a butyl group (at N1), two methyl groups (at C4 and C5), and a 4-methylphenylsulfonyl moiety (at C3).
  • A furan-2-carboxamide group linked to the pyrrole’s C2 position.

While direct synthetic or application data for this compound are absent in the provided evidence, its structural motifs align with sulfonamide-containing heterocycles studied for pharmaceutical and materials applications. Sulfonamides are known for their roles in enzyme inhibition, antimicrobial activity, and as intermediates in organic synthesis .

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[1-butyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H26N2O4S/c1-5-6-13-24-17(4)16(3)20(21(24)23-22(25)19-8-7-14-28-19)29(26,27)18-11-9-15(2)10-12-18/h7-12,14H,5-6,13H2,1-4H3,(H,23,25)

InChI Key

ZTCGHYAVFYQTIA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=C1NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues from Literature

N-[(4-Methylphenyl)sulfonyl]tryptophan Methyl Ester (43)
  • Core Structure : Indole (tryptophan derivative) vs. pyrrole in the target compound.
  • Key Substituents :
    • 4-Methylphenylsulfonyl group (shared with the target compound).
    • Methyl ester at the carboxylate position (vs. furan-2-carboxamide in the target).
  • Synthesis : Sulfonylation of tryptophan followed by esterification. The pyrrole derivative may require regioselective sulfonylation, which is more challenging due to the smaller aromatic system.
  • Photoelectron spectra data for related bicyclic dioxa compounds (from ) suggest that electron-withdrawing sulfonyl groups significantly alter electronic profiles.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Core Structure : Pyrazolo[3,4-d]pyrimidine and chromen-4-one vs. pyrrole and furan in the target.
  • Key Substituents :
    • Fluorinated aryl groups (enhancing lipophilicity and metabolic stability).
    • N-Methylbenzenesulfonamide (shared sulfonamide functionality).
  • Synthesis : Suzuki coupling with phenylboronic acid and palladium catalysis. The target compound’s synthesis might instead rely on cyclocondensation or direct amidation.
  • Physical Properties : Melting point (175–178°C) and molecular weight (589.1 g/mol) are higher than hypothetical estimates for the target compound (~432.5 g/mol), reflecting the fluorinated chromen system’s rigidity .

Comparative Analysis of Structural and Functional Features

Key Observations:

The furan-2-carboxamide group in the target compound may enhance hydrogen-bonding capacity compared to ester or fluorinated groups.

Substituent Effects :

  • The butyl chain in the target compound increases lipophilicity (logP ~3.5*), favoring membrane permeability over the methyl ester in Compound 43.
  • 4-Methylphenylsulfonyl groups (shared across compounds) improve solubility in polar aprotic solvents but may sterically hinder target engagement.

Synthetic Complexity :

  • Suzuki coupling (Example 53) enables precise aryl functionalization, whereas the target compound’s synthesis may face challenges in regioselective pyrrole substitution.

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